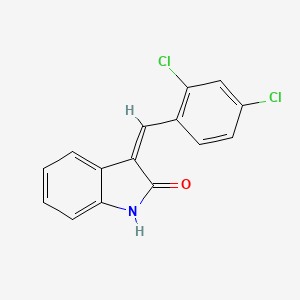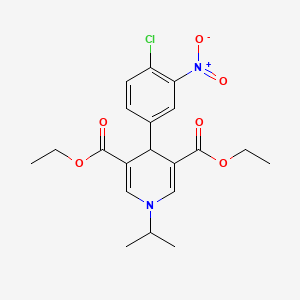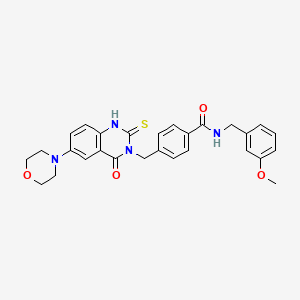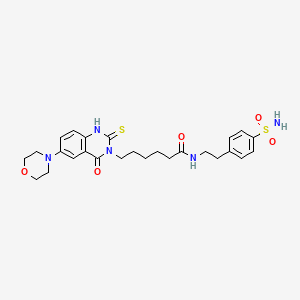
(3Z)-3-(2,4-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one: is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a dihydroindolone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the oxidation state of the indole ring.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is studied for its potential as a bioactive molecule, with investigations into its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
(3Z)-3-[(2,4-Dichlorophenyl)methylidene]-1H-indole: Similar structure but lacks the dihydro component.
(3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-pyrrole-2-one: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness: The presence of the dichlorophenyl group and the dihydroindolone structure gives (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one unique chemical properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C15H9Cl2NO |
|---|---|
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
(3Z)-3-[(2,4-dichlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-6-5-9(13(17)8-10)7-12-11-3-1-2-4-14(11)18-15(12)19/h1-8H,(H,18,19)/b12-7- |
InChI-Schlüssel |
IIWJFAYMMUXBFK-GHXNOFRVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11211614.png)
![4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11211619.png)
![N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211625.png)
![N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211630.png)
![1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11211636.png)


![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11211666.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylthiophen-2-yl)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11211671.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B11211675.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B11211679.png)
![Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate](/img/structure/B11211684.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B11211701.png)
